(Z)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[4-(N-phenylanilino)phenyl]prop-2-enamide
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Description
(Z)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[4-(N-phenylanilino)phenyl]prop-2-enamide is a useful research compound. Its molecular formula is C29H19ClF3N3O and its molecular weight is 517.94. The purity is usually 95%.
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Scientific Research Applications
Enamide Synthesis and Applications
Enamides serve as bioactive pharmacophores in various natural products and are increasingly common reagents for asymmetric incorporation of nitrogen functionality. Their synthesis, particularly the creation of geometrically defined enamides, is challenging. A general atom economic method for the isomerization of N-allyl amides to form Z-di-, tri-, and tetrasubstituted enamides with exceptional geometric selectivity has been developed. This method enables the synthesis of cis vicinal amino alcohols and tetrasubstituted α-borylamido complexes, highlighting the versatility of enamides in synthetic organic chemistry (Trost et al., 2017).
Inhibition of Gene Expression
N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide and its derivatives have been studied for their ability to inhibit transcription mediated by both NF-kappaB and AP-1 transcription factors. These compounds have potential applications in the development of new therapeutic agents for diseases where NF-kappaB and AP-1 play a critical role in disease progression (Palanki et al., 2000).
Antipathogenic Activity
A series of chlorinated N-arylcinnamamides have been synthesized and evaluated for their antibacterial efficacy against gram-positive bacteria, mycobacterial strains, and their viability on cancer and primary mammalian cell lines. These compounds showed significant antibacterial efficacy, highlighting their potential for further development as antimicrobial agents with antibiofilm properties (Strharsky et al., 2022).
Structural Analysis
The structural analysis of similar compounds through X-ray diffraction and other spectroscopic techniques provides valuable insights into their conformation, bond distances, and potential for forming hydrogen bonds, which are critical for their biological activity and interaction with target molecules (Johnson et al., 2006).
Properties
IUPAC Name |
(Z)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[4-(N-phenylanilino)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H19ClF3N3O/c30-26-16-13-22(29(31,32)33)18-27(26)35-28(37)21(19-34)17-20-11-14-25(15-12-20)36(23-7-3-1-4-8-23)24-9-5-2-6-10-24/h1-18H,(H,35,37)/b21-17- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLNSGDSFPDNSF-FXBPSFAMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=C(C#N)C(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)/C=C(/C#N)\C(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H19ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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